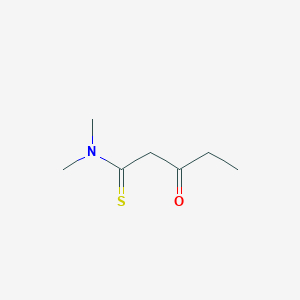

N,N-dimethyl-3-oxopentanethioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

棕榈酸-13C(C2标记): 是一种稳定同位素标记的棕榈酸化合物,其中第二个位置的碳原子被碳-13同位素取代。棕榈酸是一种常见的16碳饱和脂肪酸,存在于动物和植物中。 标记版本主要用作各种分析技术(如气相色谱-质谱法(GC-MS)和液相色谱-质谱法(LC-MS))中的内标,用于棕榈酸的定量 .

准备方法

合成路线和反应条件: 棕榈酸-13C(C2标记)的合成涉及将碳-13同位素掺入棕榈酸分子中第二个碳原子上。这可以通过各种合成路线实现,包括在脂肪酸合成途径中使用标记的前体。 使用特定的反应条件和试剂来确保所需碳原子的精确标记 .

工业生产方法: 棕榈酸-13C(C2标记)的工业生产通常涉及使用标记的前体进行大规模合成。 该过程经过优化,可实现高产率和纯度,确保标记化合物满足科学研究和分析应用所需的标准 .

化学反应分析

反应类型: 棕榈酸-13C(C2标记)会发生各种化学反应,类似于其未标记的对应物。这些反应包括:

氧化: 棕榈酸可以被氧化生成棕榈醛和棕榈酸衍生物。

还原: 还原反应可以将棕榈酸转化为棕榈醇。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用锂铝氢化物 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

主要产物:

氧化: 棕榈醛、棕榈酸衍生物。

还原: 棕榈醇。

取代: 酯、酰胺

科学研究应用

Medicinal Chemistry

N,N-Dimethyl-3-oxopentanethioamide has been investigated for its potential therapeutic properties. The compound's structure suggests it may act as a precursor for synthesizing bioactive molecules. Research indicates that derivatives of thioamides often exhibit antimicrobial and antifungal activities, making them valuable in drug development.

Case Study: Antimicrobial Activity

A study examined the antimicrobial properties of thioamide derivatives, including this compound. Results showed promising activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Synthesis of Thioamide Derivatives

this compound can be utilized to synthesize thioamide derivatives through nucleophilic substitution reactions. These derivatives have applications in creating pharmaceuticals and agrochemicals, highlighting the compound's utility in synthetic chemistry .

Biochemical Reagent

In biochemical research, this compound is employed as a reagent in enzyme-catalyzed reactions. Its ability to form stable complexes with metal ions enhances its functionality as a ligand in coordination chemistry.

Case Study: Enzyme Catalysis

Research has demonstrated that the compound can act as a substrate for transaminase enzymes, facilitating the synthesis of amino acids and other biologically relevant compounds . This application underscores its importance in metabolic engineering and synthetic biology.

Summary Table of Applications

作用机制

棕榈酸-13C(C2标记)通过参与各种生化途径发挥其作用。它参与蛋白质的酰化,这有助于将膜结合蛋白锚定到脂质双层。 此过程对于蛋白质-囊泡相互作用和 G 蛋白偶联受体功能的调节至关重要 . 此外,棕榈酸可以诱导细胞中葡萄糖调节蛋白 78 (GRP78) 和 CCAAT/增强子结合蛋白同源蛋白 (CHOP) 的表达,这些蛋白质参与应激反应途径 .

相似化合物的比较

类似化合物:

- 棕榈酸-13C(C1标记)

- 棕榈酸-13C(C3标记)

- 棕榈酸-13C(C4标记)

- 棕榈酸-13C16

比较: 棕榈酸-13C(C2标记)由于其在第二个碳原子的特定标记而独一无二,这允许在代谢研究中进行精确的追踪和分析。 其他标记版本,如在第一个、第三个或第四个碳原子上标记的版本,具有类似的目的,但基于标签的位置提供了不同的见解 .

属性

CAS 编号 |

178218-29-6 |

|---|---|

分子式 |

C7H13NOS |

分子量 |

159.25 g/mol |

IUPAC 名称 |

N,N-dimethyl-3-oxopentanethioamide |

InChI |

InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3 |

InChI 键 |

ZNSZVKWBUDKOBP-UHFFFAOYSA-N |

SMILES |

CCC(=O)CC(=S)N(C)C |

规范 SMILES |

CCC(=O)CC(=S)N(C)C |

同义词 |

Pentanethioamide, N,N-dimethyl-3-oxo- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。